molecular formula C9H7N3 B14659583 5H-imidazo[1,2-b]indazole

5H-imidazo[1,2-b]indazole

Cat. No.: B14659583
M. Wt: 157.17 g/mol
InChI Key: LHPMTXVBCDSKMV-UHFFFAOYSA-N
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Description

5H-imidazo[1,2-b]indazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an indazole ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents are often chosen to enhance reaction rates and selectivity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce various reduced derivatives of the compound .

Mechanism of Action

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5H-imidazo[1,2-b]indazole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-10-5-6-12(9)11-8/h1-6,11H

InChI Key

LHPMTXVBCDSKMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN3N2

Origin of Product

United States

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